molecular formula C19H15FN4O3 B11393902 N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11393902
M. Wt: 366.3 g/mol
InChI Key: PRNKNHLAGKOUKU-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based small molecule characterized by a 4-fluorophenyl group at position 1 of the pyridazine ring and an N-(4-acetamidophenyl) substituent on the carboxamide moiety.

Properties

Molecular Formula

C19H15FN4O3

Molecular Weight

366.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H15FN4O3/c1-12(25)21-14-4-6-15(7-5-14)22-19(27)18-17(26)10-11-24(23-18)16-8-2-13(20)3-9-16/h2-11H,1H3,(H,21,25)(H,22,27)

InChI Key

PRNKNHLAGKOUKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the acetylamino and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, thereby influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ primarily in substituents on the pyridazine ring and carboxamide group. Key comparisons include:

Table 1: Structural and Physical Property Comparison
Compound ID/Name R1 (Pyridazine Position 1) R2 (Carboxamide Substituent) Melting Point (°C) Yield (%)
Target Compound 4-fluorophenyl N-(4-acetamidophenyl) Not reported Not reported
N-(4-Acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide Phenyl N-(4-acetamidophenyl) Not reported Not reported
Compound 42: 1-(3-Chloro-4-fluorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-... 3-Chloro-4-fluorophenyl Complex quinoline-piperidine derivative 112.5–113.7 41.5
Compound 43: 1-(4-Bromo-2-fluorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-... 4-Bromo-2-fluorophenyl Same as Compound 42 115.8–117.3 35.3
Compound 10d: N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide 4-Chlorophenyl N-(4-sulfamoylphenyl) Not reported Not reported
Key Observations:
  • Substituent Complexity: The target compound’s simpler 4-fluorophenyl and acetamidophenyl groups contrast with bulkier substituents in Compounds 42–43 (e.g., quinoline-piperidine chains), which may enhance target affinity but reduce synthetic accessibility .
  • Carboxamide vs. Sulfonamide : Compound 10d’s sulfonamide group (vs. acetamido in the target) could modulate electronic properties and hydrogen-bonding capacity, impacting enzyme inhibition (e.g., carbonic anhydrase) .

Biological Activity

N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21FN4O3
  • Molecular Weight : 428.48 g/mol
  • Structure : The compound features a dihydropyridazine core with acetylamino and fluorophenyl substituents, which may influence its biological activity.

Biological Activity

The biological activity of this compound has been investigated through various in vitro and in vivo studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MDA-MB-361 (breast cancer), and K562 (chronic myeloid leukemia) cells. The IC50 values for these cell lines ranged from 8.5 µM to 25.6 µM, indicating significant potency compared to standard chemotherapeutics like cisplatin .

The proposed mechanism of action involves the induction of apoptosis in cancer cells through both extrinsic and intrinsic pathways. The compound appears to disrupt cellular signaling involved in survival and proliferation, leading to increased rates of programmed cell death .

Case Studies

  • Study on HeLa Cells : A study evaluated the effects of the compound on HeLa cells, reporting that it induced apoptosis via caspase activation and mitochondrial dysfunction. The results suggest that the compound may serve as a lead for developing novel anticancer therapies.
  • In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. Histopathological analysis revealed significant necrosis in tumor tissues treated with the compound, further supporting its anticancer potential .

Data Tables

PropertyValue
Molecular FormulaC21H21FN4O3
Molecular Weight428.48 g/mol
IC50 (HeLa)8.5 µM
IC50 (MDA-MB-361)12.7 µM
IC50 (K562)14.9 µM

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